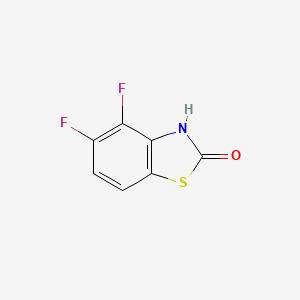

4,5-Difluoro-2-hydroxybenzothiazole

Description

Contextualization of Fluorinated Heterocyclic Scaffolds in Organic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the development of pharmaceuticals, with an estimated 85% of bioactive compounds containing such a scaffold. nih.govtandfonline.com In the latter half of the 20th century, the introduction of fluorine atoms into these structures became a cornerstone of drug design. nih.gov This is because the inclusion of fluorine can dramatically alter a molecule's properties in beneficial ways. researchgate.net

The high electronegativity and small size of the fluorine atom can lead to significant changes in chemical reactivity, physical properties, and pharmacokinetic profiles, including lipophilicity, bioavailability, and metabolic activity. researchgate.net Incorporating fluorine into drug molecules can profoundly affect their bond strength, conformation, and electrostatic potential. researchgate.net Specifically, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug, thereby increasing its half-life. tandfonline.com

Furthermore, the presence of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and its binding affinity to specific biological targets like receptors or enzymes. nih.govtandfonline.com This strategic use of fluorine has led to a surge in the development of fluorinated drugs, with over 20% of all pharmaceuticals on the market now containing fluorine. rsc.org Many blockbuster drugs, such as Fluoxetine and Lipitor, owe their success in part to the presence of fluorine. tandfonline.com The versatility of fluorinated heterocycles is demonstrated by their wide range of applications, including as antiviral, anti-inflammatory, and anticancer agents, as well as their use in diagnostic imaging techniques like ¹⁹F-MRI and ¹⁸F-PET. rsc.orgnih.gov

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally Increased | The high strength of the C-F bond resists metabolic cleavage. tandfonline.com |

| Binding Affinity | Often Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. nih.govrsc.org |

| Lipophilicity | Modulated | Can increase lipophilicity, which may enhance membrane permeability. rsc.org |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can significantly change the pKa of nearby functional groups. nih.gov |

| Bioavailability | Potentially Improved | Enhanced metabolic stability and membrane permeability can lead to better absorption and distribution. tandfonline.com |

Academic Significance of the 2-Hydroxybenzothiazole (B105590) Nucleus as a Synthetic Platform

The benzothiazole (B30560) ring system is a bicyclic scaffold composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including those with antimicrobial, antitumor, and neuroprotective properties. nih.gov The versatility of the benzothiazole nucleus makes it a valuable platform for synthetic chemists.

Traditional and modern synthetic methods allow for the introduction of a wide variety of substituents onto the benzothiazole core. nih.gov A common and powerful strategy for synthesizing 2-substituted benzothiazoles involves the condensation reaction between a 2-aminothiophenol (B119425) and a suitable electrophile, such as an aldehyde, a carboxylic acid, or a ketone. nih.govmdpi.com

The 2-hydroxybenzothiazole derivative, which exists in tautomeric equilibrium with 2(3H)-benzothiazolone, is a particularly important member of this family. sigmaaldrich.com This nucleus serves as a key intermediate for the synthesis of more complex molecules. The hydroxyl group at the 2-position can be a handle for further chemical modifications, or it can play a direct role in the molecule's interaction with biological targets. Various synthetic routes have been developed to produce 2-hydroxybenzothiazoles, including the cyclization of ortho-mercapto-N-phenylurea compounds in the presence of acid. google.com

Table 2: Common Synthetic Routes to Benzothiazole Scaffolds

| Reactants | Product Type | General Conditions |

| 2-Aminothiophenol + Aldehydes | 2-Substituted Benzothiazoles | Often catalyzed by an acid or oxidizing agent (e.g., iodine, H₂O₂). mdpi.comorganic-chemistry.org |

| 2-Aminothiophenol + Carboxylic Acids | 2-Substituted Benzothiazoles | Requires a coupling reagent or high temperatures. mdpi.com |

| 2-Aminobenzothiazole + Hydroxide | 2-Hydroxybenzothiazole | Involves hydrolysis and subsequent acid-mediated cyclization. google.com |

| Aromatic Amines + Sulfur Source | 2-Substituted Benzothiazoles | Modern methods using elemental sulfur, sometimes in a one-pot, multi-component reaction. nih.gov |

Rationale for Dedicated Research on 4,5-Difluoro-2-hydroxybenzothiazole's Chemical Attributes

The dedicated investigation into the chemical attributes of this compound stems from a logical combination of the principles outlined above. The rationale is built upon the hypothesis that merging a privileged heterocyclic scaffold with strategically placed fluorine atoms will yield a molecule with unique and potentially superior properties for various applications, particularly in materials science and medicinal chemistry.

Acidity of the Hydroxyl Group: The pKa of the 2-hydroxyl group is likely to be lowered, making it more acidic compared to its non-fluorinated counterpart. This could alter its behavior in physiological environments and its potential to act as a hydrogen bond donor.

Reactivity and Stability: The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the entire ring system, potentially influencing its metabolic stability and its susceptibility to further chemical transformations.

Molecular Interactions: The fluorine atoms introduce new potential points of interaction with biological macromolecules. They can participate in dipole-dipole interactions or form non-canonical hydrogen bonds, potentially leading to enhanced binding affinity and selectivity for specific protein targets.

Therefore, research into this compound is driven by the prospect of creating a novel building block for the synthesis of new materials or drug candidates. Understanding its fundamental chemical properties—synthesis, reactivity, and electronic profile—is the first step toward unlocking its potential as a valuable scaffold in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHMYORZPCQYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1F)F)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4,5 Difluoro 2 Hydroxybenzothiazole

Retrosynthetic Analysis and Key Precursor Identification for Difluoro-2-hydroxybenzothiazole Synthesis

A logical retrosynthetic analysis of 4,5-Difluoro-2-hydroxybenzothiazole suggests that the primary disconnection would be at the C-S and C-N bonds of the thiazole (B1198619) ring. This approach points to a key intermediate, a difluorinated aminothiophenol. Specifically, to achieve the 4,5-difluoro substitution pattern on the benzothiazole (B30560) ring, the necessary precursor would be 2-amino-3,4-difluorobenzenethiol.

Further disconnection of this aminothiophenol precursor leads back to a more readily available starting material, 2,3-difluoroaniline (B47769). The synthesis of 2,3-difluoroaniline itself can be accomplished through various routes, for instance, from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) via reduction. chemicalbook.com The synthetic challenge then lies in the regioselective introduction of a thiol group ortho to the amino group of 2,3-difluoroaniline to form the crucial aminothiophenol intermediate.

An alternative precursor identification strategy could involve the use of a pre-functionalized benzene (B151609) ring that already contains the necessary fluorine, amino, and thiol (or a protected thiol) groups, which can then be cyclized to form the target benzothiazole.

Classical Cyclization Reactions for Benzothiazole Core Formationchemicalbook.comnih.govmdpi.comnih.govnih.gov

The formation of the benzothiazole core is a pivotal step in the synthesis of this compound. Classical cyclization reactions remain a fundamental and widely practiced approach for constructing this heterocyclic system. mdpi.comnih.gov These methods typically involve the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile.

Condensation Reactions Involving Halogenated Anilines and Thioamideschemicalbook.comnih.govmdpi.comresearchgate.net

A common and robust method for the synthesis of the benzothiazole nucleus is the condensation of a 2-aminothiophenol with a variety of reagents such as carboxylic acids, acyl chlorides, or aldehydes. chemicalbook.comnih.gov In the context of synthesizing this compound, the key precursor, 2-amino-3,4-difluorobenzenethiol, would be reacted with a reagent that can provide the C2-hydroxy group. This can be achieved through the use of phosgene (B1210022) or its equivalents, or through the cyclization with carbon dioxide or its derivatives under appropriate conditions. chemicalbook.com

Another classical approach involves the reaction of halogenated anilines with thioamides. researchgate.net For the target molecule, a suitably substituted difluoroaniline could be made to react with a thioformamide (B92385) derivative, followed by cyclization to form the benzothiazole ring. The conditions for these condensation reactions often require heating and may be catalyzed by acids.

Intramolecular Cyclization Pathways for Ring Closurenih.govnih.govrsc.org

Intramolecular cyclization represents another significant strategy for the formation of the benzothiazole ring. nih.gov One such pathway is the Jacobsen cyclization, although it is more commonly associated with the synthesis of 2-arylbenzothiazoles. A more relevant intramolecular approach for the target molecule would involve the formation of a thiourea (B124793) derivative from the corresponding difluoroaniline. This thiourea can then undergo oxidative cyclization to form a 2-aminobenzothiazole. Subsequent hydrolysis of the 2-amino group can then yield the desired 2-hydroxybenzothiazole (B105590).

The intramolecular cyclization of N-arylthioureas can be promoted by various oxidizing agents. nih.gov The regioselectivity of this cyclization is crucial, especially when starting with an unsymmetrically substituted aniline (B41778) derivative.

Regioselective Fluorination Strategies for the Benzothiazole Systemnih.govprepchem.comdntb.gov.ua

While the primary strategy for synthesizing this compound involves starting with a pre-fluorinated precursor, an alternative approach is the direct fluorination of a pre-formed benzothiazole ring. This method, however, presents significant challenges in terms of regioselectivity. The electronic nature of the benzothiazole ring and any existing substituents will direct the position of electrophilic attack.

Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for such transformations. prepchem.com These reagents deliver an electrophilic fluorine species ("F+"). The success of this strategy would depend on the ability to direct the fluorination to the 4 and 5 positions of the 2-hydroxybenzothiazole core. The directing effect of the existing hydroxyl group and the fused benzene ring would need to be carefully considered. It is known that electrophilic fluorination can occur at activated positions on aromatic rings. wikipedia.org

Microwave irradiation has been shown to significantly reduce reaction times in some fluorination reactions. prepchem.com However, achieving difluorination at the specific 4 and 5 positions with high regioselectivity remains a significant synthetic hurdle that often requires multi-step procedures.

Modern Synthetic Advancements and Green Chemistry Considerationschemicalbook.comnih.govresearchgate.netwikipedia.orgmdpi.comnih.govgoogle.commdpi.com

Recent years have seen a drive towards the development of more efficient, sustainable, and environmentally benign synthetic methods. researchgate.netmdpi.com This trend has also impacted the synthesis of benzothiazole derivatives. chemicalbook.comnih.govnih.gov

Green chemistry principles are increasingly being integrated into synthetic routes. researchgate.net This includes the use of greener solvents like water or ethanol (B145695), employing catalysts to reduce energy consumption and waste, and designing atom-economical reactions. researchgate.netmdpi.com For the synthesis of this compound, this could involve the use of one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net

Catalytic Approaches to Benzothiazole Synthesischemicalbook.comgoogle.com

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to reactions under milder conditions and with higher selectivity. google.com In benzothiazole synthesis, various catalysts have been explored. chemicalbook.com Copper- and palladium-catalyzed reactions are particularly prominent for the formation of the C-S bond in the benzothiazole ring. mdpi.com These catalytic systems can facilitate the cyclization of appropriately substituted anilines and sulfur-containing reagents.

For the synthesis of this compound, a catalytic approach could involve the copper-catalyzed coupling of a difluorinated aryl halide with a source of the -S-C(=N)- moiety, followed by cyclization and hydrolysis. The choice of catalyst and reaction conditions would be critical to ensure high yields and avoid side reactions.

Below is a table summarizing various synthetic approaches and their key features:

| Synthetic Approach | Key Precursors | Reagents and Conditions | Advantages | Challenges |

| Classical Condensation | 2-Amino-3,4-difluorobenzenethiol | Phosgene equivalent, CO2; Acid catalysis, heat chemicalbook.com | Well-established, reliable | Harsh conditions, potential for side reactions |

| Intramolecular Cyclization | N-(2,3-Difluorophenyl)thiourea | Oxidizing agents | Milder conditions possible | Regioselectivity, synthesis of precursor |

| Regioselective Fluorination | 2-Hydroxybenzothiazole | Selectfluor®, other electrophilic fluorinating agents prepchem.com | Direct introduction of fluorine | Poor regioselectivity, potential for over-fluorination |

| Modern Catalytic Methods | 2,3-Difluoro-iodobenzene, sulfur source | Copper or Palladium catalysts, ligands mdpi.com | Milder conditions, higher yields, potential for one-pot synthesis | Catalyst cost and sensitivity, optimization required |

Microwave-Assisted and Sonochemical Syntheses

Advanced energy input methods such as microwave irradiation and sonication have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.brresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the interaction of the solvent and reactants with an electromagnetic field. This rapid and uniform heating can accelerate reaction rates and improve yields. For the synthesis of benzothiazole derivatives, microwave irradiation has been successfully employed in the condensation of 2-aminothiophenols with various carbonyl compounds. scielo.brmdpi.comresearchgate.net This approach is particularly aligned with the principles of green chemistry by minimizing solvent usage and improving energy efficiency. scielo.br

A plausible microwave-assisted route to this compound could involve the reaction of 2-amino-3,4-difluorothiophenol with a suitable carbonyl equivalent, such as a derivative of phosgene or a related carbonate, in a polar solvent under microwave irradiation. The high efficiency of microwave heating is presumed to facilitate the condensation and subsequent cyclization to form the benzothiazole ring. researchgate.net Studies on the synthesis of related 2-hydroxybenzohydrazide (B147611) derivatives have demonstrated the effectiveness of microwave irradiation (160-320 Watts for 2-8 minutes) in achieving high yields (68%-81%). fip.org

Sonochemical Synthesis:

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to initiate and accelerate chemical reactions. researchgate.net This method can promote reactions by creating localized hot spots with extremely high temperatures and pressures. The synthesis of benzothiazole derivatives has been shown to be efficient under ultrasound irradiation, often in the absence of a catalyst and solvent. analis.com.my

For the preparation of this compound, a sonochemical approach could involve the ultrasonic irradiation of a mixture of 2-amino-3,4-difluorothiophenol and a suitable carbonyl precursor. Research on the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and benzaldehydes under ultrasound irradiation in the presence of FeCl3/Montmorillonite K-10 has demonstrated the feasibility of this technique. analis.com.my The key advantages of this method include procedural simplicity and rapid reaction times at ambient temperature. analis.com.my

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis for Related Benzothiazole Derivatives

| Entry | Synthetic Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional | 5-8 hours | 70-85 | scielo.br |

| 2 | Microwave | 5-10 minutes | 85-95 | scielo.br |

| 3 | Conventional | >4 hours | - | nih.gov |

| 4 | Microwave | 1 minute | 85 | nih.gov |

| 5 | Conventional | 10 hours | - | nih.gov |

| 6 | Microwave | 8-9 minutes | - | nih.gov |

This table presents data for the synthesis of various benzothiazole derivatives to illustrate the general advantages of microwave-assisted methods and does not represent data for this compound.

Solvent-Free and Atom-Economical Methodologies

In line with the principles of green chemistry, solvent-free and atom-economical synthetic approaches are increasingly sought after to minimize waste and enhance the efficiency of chemical transformations. mdpi.commdpi.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially hazardous and volatile organic solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, or by carrying out the reaction in a melt. The synthesis of 2-aryl benzothiazole analogues has been successfully achieved under solvent-free conditions using nitric acid supported on silica (B1680970) gel, with reactions proceeding simply by shaking. mdpi.com Similarly, the reaction of 2-aminothiophenols with N-organylthioamides in the presence of CBr4 has been reported to proceed under solvent- and metal-catalyst-free conditions. nih.gov

A potential solvent-free synthesis of this compound could involve the reaction of 2-amino-3,4-difluorothiophenol with a solid-supported carbonyl equivalent or by reacting the neat starting materials under thermal or mechanochemical (ball-milling) conditions. mdpi.com The use of ZnO nanoparticles as a reusable catalyst in the solvent-free synthesis of 2-substituted benzothiazoles by ball milling has been reported to give high yields in short reaction times. mdpi.com

Atom-Economical Methodologies:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com Syntheses with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing the generation of byproducts. acs.org One-pot, multicomponent reactions are often highly atom-economical. mdpi.com

An atom-economical approach to this compound could be envisioned through a one-pot reaction involving 2-amino-3,4-difluorothiophenol and a carbonyl source that allows for direct cyclization without the need for isolating intermediates. For instance, the reaction of 2-aminothiophenols with aldehydes, which can be oxidized in situ to carboxylic acids, followed by cyclization, represents a highly atom-economical route to 2-substituted benzothiazoles. nih.gov The use of visible light-induced reactions of 2-aminothiophenols with aldehydes in the absence of transition metal catalysts is another example of an economic and safe route. nih.gov

Table 2: Examples of Solvent-Free and Atom-Economical Synthesis of Benzothiazole Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Benzoyl Chlorides | Solvent-free, room temp. | 2-Arylbenzothiazoles | 61-100 | researchgate.net |

| 2-Aminothiophenol, Aldehydes | ZnO NPs, ball milling | 2-Arylbenzothiazoles | 79-91 | mdpi.com |

| o-Iodoanilines, K2S, DMSO | DMSO as C1 source | 2-Unsubstituted benzothiazoles | Good | organic-chemistry.org |

| 2-Aminothiophenols, Alcohols | Visible light, photocatalyst | 2-Substituted benzothiazoles | Moderate to good | nih.gov |

This table provides examples of solvent-free and atom-economical syntheses for various benzothiazole derivatives and does not represent specific data for this compound.

Purification and Isolation Techniques for High-Purity this compound

The purification and isolation of the target compound are critical steps to ensure its suitability for subsequent applications. The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities present.

Crystallization:

Recrystallization is a common and effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of high-purity crystals. For benzothiazole derivatives, recrystallization from common organic solvents such as ethanol or toluene (B28343) is often employed. scielo.brgoogle.com The selection of an appropriate solvent system is crucial and is determined by the solubility characteristics of this compound and its impurities. The melting point of the purified product can be used as an indicator of purity.

Chromatographic Methods:

Chromatography is a powerful technique for the separation and purification of compounds from a mixture. For benzothiazole derivatives, several chromatographic methods can be considered:

Column Chromatography: This is a standard technique for the purification of organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. nih.gov An appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), is used to separate the desired compound from impurities based on their differential adsorption to the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale purification of benzothiazole derivatives. nih.govnih.gov A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water is a common setup for the separation of these compounds. ucdavis.edu The purity of the collected fractions can be assessed by analytical HPLC. nih.gov

Extraction:

Liquid-liquid extraction can be employed as an initial purification step to remove certain impurities from the reaction mixture. For instance, after a reaction, the product can be extracted into an organic solvent, followed by washing with aqueous solutions to remove water-soluble byproducts and unreacted starting materials. nih.gov

Table 3: Purification Techniques for Benzothiazole Derivatives

| Technique | Stationary/Mobile Phase | Application | Reference |

|---|---|---|---|

| Recrystallization | Ethanol/Methanol | Final purification of solid products | scielo.br |

| Column Chromatography | Silica gel / Petroleum ether:Ethyl acetate | Purification of crude reaction mixtures | nih.gov |

| HPLC | C18 column / Acetonitrile:Water gradient | High-purity separation and analysis | nih.govucdavis.edu |

| Liquid-Liquid Extraction | Ethyl acetate / Aqueous washes | Initial work-up and purification | ucdavis.edu |

This table outlines common purification techniques used for benzothiazole derivatives and serves as a general guide for the purification of this compound.

Reactivity Profiles and Mechanistic Investigations of 4,5 Difluoro 2 Hydroxybenzothiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring

The reactivity of the benzothiazole ring in 4,5-Difluoro-2-hydroxybenzothiazole is significantly influenced by the presence of two fluorine atoms, a hydroxyl group, and the fused thiazole (B1198619) ring. These substituents modulate the electron density and accessibility of the various positions on the benzene (B151609) ring, dictating the course of electrophilic and nucleophilic substitution reactions.

Reactivity of the Fluoro Substituents Towards Nucleophiles

The carbon-fluorine bond is the strongest single bond in organic chemistry, generally rendering fluoroaromatics resistant to nucleophilic substitution. However, the presence of multiple fluorine atoms and the activating nature of the fused thiazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions under specific conditions. In difluorobenzene derivatives, the regioselectivity of nucleophilic attack is influenced by the reaction medium and the nature of the nucleophile. researchgate.net For this compound, nucleophilic attack would be directed to the positions activated by the electron-withdrawing nature of the fluorine atoms and the benzothiazole system. While direct experimental data on this specific compound is scarce, studies on other fluoroaromatic compounds show that SNAr reactions are possible, especially with strong nucleophiles and under conditions that can stabilize the Meisenheimer intermediate. nih.gov The use of organic photoredox catalysis has also emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, a strategy that could potentially be applied to this system. nih.gov

Transformations Involving the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The 2-hydroxybenzothiazole (B105590) moiety exists in a tautomeric equilibrium with 2(3H)-benzothiazolone. This tautomerism is a key factor in the reactivity of the hydroxyl group.

O-Alkylation: The alkylation of 2-hydroxybenzothiazoles can proceed on either the oxygen or the nitrogen atom, leading to O-alkylated or N-alkylated products, respectively. The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base used, and the solvent. researchgate.net Studies on analogous 2-hydroxypyridine (B17775) systems have shown that O-alkylation can be achieved with high regioselectivity using specific catalytic systems, such as TfOH-catalyzed carbenoid insertion. rsc.org In the case of this compound, the electronic effects of the fluorine atoms would likely influence the nucleophilicity of the oxygen and nitrogen atoms, thereby affecting the O/N alkylation ratio. For instance, O-alkylation of 2-pyridones has been shown to impart aromaticity and can lead to new biological activities. nih.gov

O-Acylation: The hydroxyl group can be readily acylated using standard reagents such as acetic anhydride (B1165640) in pyridine (B92270). nih.gov This reaction is a common method for the protection of hydroxyl groups in organic synthesis. The resulting ester can be cleaved under basic conditions. The reactivity of the hydroxyl group in this compound towards acylation is expected to be similar to that of other 2-hydroxybenzothiazoles.

Reactivity at Heteroatom Centers (Nitrogen and Sulfur)

The nitrogen and sulfur atoms within the thiazole ring are key centers of reactivity.

Nitrogen: The nitrogen atom in the benzothiazole ring is a potential site for quaternization reactions with alkyl halides. ias.ac.in However, in 2-aminobenzothiazoles, alkylation and protonation tend to occur at the ring nitrogen rather than the exocyclic amino group. ias.ac.in For this compound, the nitrogen atom's nucleophilicity will be influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the tautomeric equilibrium with the 2-benzothiazolone form.

Sulfur: The sulfur atom in the benzothiazole ring is generally less nucleophilic than the nitrogen atom. However, it can be oxidized to form sulfoxides and sulfones. nsf.govnih.gov These oxidized derivatives can then serve as reactive templates for reactions with biothiols and sulfane sulfurs. nsf.govnih.gov The presence of fluorine atoms in the molecule could influence the oxidation potential of the sulfur atom.

Ring-Opening, Rearrangement, and Degradation Pathways

The benzothiazole ring system can undergo ring-opening reactions under various conditions. Oxidative ring-opening of benzothiazole derivatives can be achieved using reagents like magnesium monoperoxyphthalate, leading to acylamidobenzene sulfonate esters. scholaris.caresearchgate.net The reaction is thought to proceed via a thiazole ring opening followed by thiol oxidation. scholaris.caresearchgate.net Reductive ring-opening reactions have also been observed, for example, with sodium in liquid ammonia. researchgate.net 6-Nitrobenzothiazole has been shown to react with methoxide (B1231860) ions to give a ring-opened product. rsc.org

The degradation of fluorinated aromatic compounds in the environment is a topic of significant interest. While the carbon-fluorine bond is very stable, microbial degradation of some fluorinated compounds has been observed. nih.gov For instance, certain Pseudomonas strains can degrade fluorobenzoates under denitrifying conditions. nih.gov The degradation of benzothiazoles often proceeds through hydroxylation and subsequent ring cleavage. nih.gov The presence of fluorine atoms in this compound is expected to increase its persistence and resistance to biodegradation. nih.gov Bioactivation of fluorinated 2-aryl-benzothiazoles by cytochrome P450 enzymes has been reported, leading to reactive intermediates that can form adducts with DNA. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Difluoro 2 Hydroxybenzothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4,5-Difluoro-2-hydroxybenzothiazole in solution. It allows for the investigation of the tautomeric equilibrium and the precise assignment of all atomic positions within the molecule.

Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

A multi-nuclear NMR approach provides a complete picture of the molecular framework. The signals observed depend on which tautomer, the enol or the keto form, is predominant in the chosen solvent mdpi.com.

¹H NMR: In the proton NMR spectrum, the most telling signal would be that of the labile proton. The enol tautomer would display a signal for the hydroxyl (-OH) proton, typically appearing as a broad singlet. Conversely, the keto tautomer would exhibit a signal for the amide (N-H) proton, also likely a broad singlet but in a different chemical shift region mdpi.com. The aromatic region would show signals for the two protons on the benzene (B151609) ring, with their multiplicity and coupling constants influenced by the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum is a powerful diagnostic for identifying the dominant tautomer. The key signal is that of the C2 carbon. For the enol form (C-OH), this carbon would resonate at approximately 155-160 ppm. For the keto form (C=O), a significant downfield shift to around 170 ppm or higher is expected, which is characteristic of a carbonyl carbon in a cyclic amide mdpi.comnih.gov. The other carbon signals would be split due to coupling with the fluorine atoms (C-F coupling).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. It would show two distinct signals for the non-equivalent fluorine atoms at positions 4 and 5. The chemical shifts and coupling constants (both F-F and F-H) would help confirm their positions on the aromatic ring nih.govnih.gov. The electronic environment, and thus the chemical shifts, would differ slightly between the keto and enol forms, providing another layer of evidence for the tautomeric state.

¹⁵N NMR: Although less common, ¹⁵N NMR could provide definitive proof of the tautomeric structure. The nitrogen atom in the enol form (sp² hybridized, C=N) would have a significantly different chemical shift compared to the nitrogen in the keto form (sp³ hybridized, N-H) sci-hub.st.

Table 1: Predicted NMR Chemical Shifts (δ) for Tautomers of this compound. This table is illustrative and shows expected values based on spectroscopic principles.

| Atom | Keto Form (Predicted) | Enol Form (Predicted) | Notes |

| ¹H NMR | |||

| N-H | ~11.0-12.0 ppm (broad s) | - | Characteristic amide proton. |

| O-H | - | ~9.0-10.0 ppm (broad s) | Characteristic hydroxyl proton. |

| Aromatic H's | ~6.8-7.5 ppm (m) | ~6.9-7.6 ppm (m) | Complex multiplets due to H-F coupling. |

| ¹³C NMR | |||

| C2 | ~170 ppm | ~157 ppm | Key diagnostic signal for tautomer identification. mdpi.comnih.gov |

| C4, C5 | ~140-155 ppm (d) | ~142-157 ppm (d) | Large ¹JCF coupling constant expected. |

| Other Ar-C | ~110-135 ppm | ~112-138 ppm | Signals show C-F couplings. |

| ¹⁹F NMR | ~ -120 to -140 ppm | ~ -118 to -138 ppm | Relative to CFCl₃; shifts are sensitive to electronic environment. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are crucial for assembling the full molecular picture by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would primarily show correlations between the two adjacent aromatic protons, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This would definitively link the aromatic proton signals to their corresponding carbon signals on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations between protons that are close to each other, irrespective of bonding. It would be valuable for confirming the spatial arrangement of substituents on the ring.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural evidence, revealing the precise atomic arrangement in the solid state. This technique would unambiguously determine which tautomer exists in the crystal lattice and detail the intermolecular forces that govern its packing. youtube.comyoutube.com

Crystallographic Parameters and Unit Cell Analysis

An SCXRD analysis would yield precise crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the coordinates of each atom in the asymmetric unit mdpi.com. This data forms the basis for a complete description of the crystal structure. The analysis would definitively show whether the molecule adopts the keto or enol form in the solid state by locating the position of the hydrogen atom (on the nitrogen or the oxygen) and determining the bond lengths of the C2-O and C2-N bonds. A C=O double bond (~1.23 Å) in the keto form is significantly shorter than a C-O single bond (~1.36 Å) in the enol form.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing is dictated by non-covalent interactions, which SCXRD can map with high precision.

Hydrogen Bonding: This is expected to be a dominant interaction. If the keto tautomer is present, strong intermolecular hydrogen bonds between the amide proton (N-H, donor) and the carbonyl oxygen (C=O, acceptor) of a neighboring molecule would likely form dimers or chains nih.gov. If the enol form crystallizes, hydrogen bonds could form between the hydroxyl group (O-H, donor) and the imine nitrogen (C=N, acceptor).

π-Stacking: The planar aromatic benzothiazole (B30560) system is prone to π-π stacking interactions, where the rings align face-to-face or in a slipped-stack arrangement. The presence of highly electronegative fluorine atoms can influence these interactions, potentially leading to dipole-dipole interactions that favor specific packing motifs like antiparallel alignments. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The key to distinguishing the tautomers lies in identifying the characteristic vibrational modes for the functional groups unique to each form.

Keto Form (4,5-Difluoro-2(3H)-benzothiazolone):

N-H Stretch: A relatively sharp absorption band is expected in the IR spectrum around 3200-3300 cm⁻¹.

C=O Stretch (Amide I band): A strong, prominent absorption band between 1650 and 1700 cm⁻¹ is the most definitive indicator of the keto form. mdpi.com

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

Enol Form (this compound):

O-H Stretch: A broad and often strong absorption band would appear in the region of 3200-3600 cm⁻¹.

C=N Stretch: An absorption band for the imine group would be expected around 1610-1640 cm⁻¹.

C-O Stretch: A stretching vibration for the aryl C-O bond would appear in the 1200-1250 cm⁻¹ range.

The combination of these techniques provides a powerful and comprehensive approach to fully characterize the structure of this compound and understand its tautomeric nature.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers. This table is illustrative and based on general spectroscopic data.

| Vibrational Mode | Keto Form (Predicted) | Enol Form (Predicted) | Notes |

| N-H stretch | 3200-3300 | - | Sharp to medium peak. |

| O-H stretch | - | 3200-3600 | Broad, strong peak. |

| C=O stretch | 1650-1700 | - | Strong, sharp "Amide I" band. mdpi.com |

| C=N stretch | - | 1610-1640 | Medium intensity peak. |

| C-F stretch | 1100-1300 | 1100-1300 | Strong absorption. |

Characteristic Group Frequencies and Vibrational Modes

The vibrational spectrum of this compound is complex, with characteristic frequencies arising from the interplay of the fused aromatic system, the hydroxyl group, and the carbon-fluorine bonds. While specific experimental spectra for this exact compound are not widely published, the vibrational modes can be assigned based on extensive data from related benzothiazole and fluorinated aromatic compounds. core.ac.ukresearchgate.netpressbooks.pubthieme-connect.de Computational studies, often employing Density Functional Theory (DFT), on similar benzothiazole derivatives provide a reliable framework for these assignments. core.ac.ukresearchgate.netnortheastern.eduscirp.orgscirp.org

The Fourier-Transform Infrared (FTIR) and Raman spectra are expected to exhibit several key vibrational modes. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching vibration within the thiazole (B1198619) ring is anticipated around 1620-1600 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring usually result in a series of bands in the 1600-1450 cm⁻¹ range. pressbooks.pub

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3400-3200 | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | |

| C=N Stretch | 1620-1600 | Characteristic of the thiazole ring. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands expected. |

| C-F Stretch | 1300-1100 | Strong intensity, characteristic of fluorinated aromatics. researchgate.netnih.gov |

| C-S Stretch | 750-650 | |

| Aromatic C-H Out-of-Plane Bending | 900-690 | Position depends on the substitution pattern. |

Conformational Analysis via Vibrational Signatures

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl group relative to the thiazole ring. This can lead to different conformers, which may be distinguishable through subtle shifts in their vibrational spectra. The existence of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the thiazole ring is a key factor in stabilizing a planar conformation.

Computational studies on related 6-hydroxybenzothiazole-2-carboxamides have demonstrated the importance of conformational analysis in understanding their structure-activity relationships. nih.govbenthamdirect.com For this compound, theoretical calculations can predict the relative energies of different conformers and their corresponding vibrational frequencies. Experimental techniques such as matrix isolation FTIR spectroscopy could potentially be used to trap and characterize individual conformers at low temperatures, providing experimental validation for theoretical predictions. The differences in the O-H stretching and bending frequencies would be particularly sensitive to the conformational state and the presence or absence of intramolecular hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

The protonated molecule, [M+H]⁺, would be subjected to collision-induced dissociation (CID) to generate a series of fragment ions. A plausible fragmentation pathway would likely initiate with the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN). The presence of the fluorine atoms is expected to influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments. The high mass accuracy of HRMS allows for the determination of the elemental composition of both the parent ion and its fragments, which is crucial for distinguishing between isobaric species and confirming the proposed fragmentation mechanisms.

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| 188.0000 | [C₇H₄F₂NOS]⁺ | [M+H]⁺ |

| 160.0051 | [C₆H₄F₂NS]⁺ | CO |

| 142.9842 | [C₆H₂F₂S]⁺ | HCN |

| 119.9943 | [C₅H₂FS]⁺ | HF + CO |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound are of significant interest due to the well-documented photophysical behavior of the 2-hydroxybenzothiazole (B105590) (HBT) core. The introduction of two fluorine atoms on the benzene ring is expected to modulate these properties.

UV-Vis Spectroscopic Analysis of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* transitions within the aromatic system. Based on studies of various substituted benzothiazoles, the absorption maxima are likely to be in the ultraviolet region, typically between 300 and 350 nm. researchgate.netresearchgate.net The exact position and intensity of the absorption bands will be influenced by the solvent polarity and the electronic effects of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms may lead to a slight blue or red shift in the absorption spectrum compared to the parent HBT, depending on the specific electronic transition.

Fluorescence and Phosphorescence Properties of the Compound

The fluorescence of 2-hydroxybenzothiazole derivatives is a well-studied phenomenon, primarily governed by Excited-State Intramolecular Proton Transfer (ESIPT). nih.govfrontiersin.orgnih.govbohrium.comresearchgate.netresearchgate.net Upon photoexcitation, the proton from the hydroxyl group is rapidly transferred to the nitrogen atom of the thiazole ring, leading to the formation of a transient keto tautomer. This keto form is responsible for a large Stokes shift, resulting in fluorescence emission at significantly longer wavelengths than the absorption.

For this compound, a similar ESIPT mechanism is anticipated. The fluorescence emission is therefore expected to be in the blue-green to green region of the spectrum. The fluorine substituents can influence the efficiency of the ESIPT process and the energy levels of the excited states, thereby affecting the fluorescence quantum yield and emission wavelength. nih.gov While detailed studies on the phosphorescence of this specific compound are lacking, it is generally less efficient than fluorescence for HBT derivatives at room temperature in solution.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxybenzothiazole |

Computational Chemistry and Theoretical Modeling of 4,5 Difluoro 2 Hydroxybenzothiazole

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It would be the primary method to investigate the ground state properties of 4,5-Difluoro-2-hydroxybenzothiazole.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The resulting energetic information would provide the molecule's total energy, stability, and heat of formation.

DFT calculations would elucidate the electronic structure, revealing how electrons are distributed within the molecule. This is crucial for understanding its chemical behavior. Key parameters that would be determined include:

Mulliken and Natural Population Analysis (NPA): These methods would assign partial charges to each atom, indicating sites of electron excess or deficiency.

Molecular Orbital (MO) Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the gap between them are fundamental in predicting a molecule's chemical reactivity. researchgate.netirjweb.com

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor. irjweb.com

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. researchgate.netirjweb.com A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive nature.

Table 1: Conceptual Data for Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the electrophilic power of a molecule. |

This table presents the theoretical framework and is not based on actual calculated data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. Different colors on the MEP surface indicate different potential values:

Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would highlight the reactive sites, for instance, showing negative potential around the oxygen and nitrogen atoms and potentially positive potential around the hydrogen of the hydroxyl group.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies would allow for the prediction of the IR and Raman spectra. This would help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as C-F stretching, O-H bending, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (for ¹H, ¹³C, ¹⁹F, etc.) and spin-spin coupling constants would provide a predicted NMR spectrum. This is highly valuable for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Concluding Remarks

While a specific computational study on this compound is not currently available in the public domain, the theoretical framework outlined above provides a clear roadmap for how such an investigation would be conducted. The application of DFT and other computational methods would undoubtedly yield a wealth of information regarding the structural, electronic, and spectroscopic properties of this compound, paving the way for a deeper understanding of its chemical nature and potential applications. Future research in this area is encouraged to fill this knowledge gap.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry, aiding in structure elucidation. mdpi.comnsf.gov For derivatives of benzothiazole (B30560), DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts. nih.gov

For this compound, theoretical calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions is benchmarked against experimental data for similar compounds and can be improved by using appropriate solvent models to simulate experimental conditions. mdpi.comnih.gov High-level functionals and basis sets, such as WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, have been shown to provide accurate results for organic molecules. mdpi.com

Table 1: Representative Theoretical NMR Chemical Shift Prediction Methods

| Nucleus | Recommended DFT Functional | Recommended Basis Set | Key Methodologies |

| ¹H | WP04 | 6-311++G(2d,p) | GIAO, PCM Solvent Model |

| ¹³C | ωB97X-D | def2-SVP | GIAO, PCM Solvent Model |

| ¹⁹F | ωB97XD | aug-cc-pvdz | GIAO, PCM Solvent Model |

Simulated Vibrational and Electronic Absorption Spectra

Vibrational spectroscopy (Infrared and Raman) and electronic absorption (UV-Vis) are fundamental techniques for characterizing molecules. Theoretical calculations can simulate these spectra, providing insights into the vibrational modes and electronic transitions. For related benzothiazole systems, DFT calculations have shown good agreement with experimental FT-IR and Raman spectra. researchgate.netnih.gov Harmonic vibrational frequency calculations are typically performed on the optimized geometry.

Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption spectra. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π-π* or intramolecular charge transfer (ICT). acs.org For this compound, TD-DFT calculations would be expected to predict the influence of the fluorine substituents on the absorption spectrum.

Table 2: Theoretical Methods for Spectroscopic Simulation

| Spectrum | Computational Method | Information Obtained |

| Vibrational (IR/Raman) | DFT (e.g., B3LYP/6-311+G(d,p)) | Harmonic vibrational frequencies, mode assignments |

| Electronic (UV-Vis) | TD-DFT | Excitation energies, oscillator strengths, λmax, transition character |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, including identifying transition states and calculating activation barriers. For 2-hydroxybenzothiazole (B105590) derivatives, a key area of study is the excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring. nih.gov Theoretical studies can map the potential energy surface for this process, locating the enol and keto tautomeric forms and the transition state connecting them. nih.gov

For this compound, computational analysis would focus on how the electron-withdrawing fluorine atoms affect the thermodynamics and kinetics of the ESIPT process. This would involve optimizing the geometries of the reactant, product, and transition state, followed by frequency calculations to confirm their nature and to obtain zero-point vibrational energies.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing and condensed-phase behavior of molecules are governed by intermolecular interactions. Computational methods can quantify these interactions. In fluorinated aromatic compounds, interactions such as hydrogen bonds (e.g., O-H···N), halogen bonds (C-F···X), and π-π stacking are significant. nih.govresearchgate.net

For this compound, theoretical analysis would explore the potential for intramolecular hydrogen bonding between the hydroxyl group and the thiazole nitrogen. Intermolecular interactions in a hypothetical crystal lattice could also be modeled, including hydrogen bonding networks and π-stacking interactions between the aromatic rings, which would be influenced by the fluorine substituents. nih.gov The analysis of the molecular electrostatic potential (MEP) can help in identifying sites prone to intermolecular interactions. scirp.org

Conformational Dynamics and Potential Energy Surfaces

The flexibility of a molecule and the relative energies of its different conformations can be explored by mapping its potential energy surface. For this compound, the primary conformational flexibility would involve the rotation of the hydroxyl group. Computational methods can be used to perform a relaxed potential energy surface scan by systematically varying the relevant dihedral angle and calculating the energy at each step. This analysis reveals the most stable conformer(s) and the energy barriers to rotation. Such studies are crucial for understanding which conformations are likely to be present under different conditions and how this might affect the molecule's properties and reactivity.

Chemical Derivatization and Analog Development Based on the 4,5 Difluoro 2 Hydroxybenzothiazole Scaffold

Synthesis of N-Substituted Derivatives

The 2-hydroxybenzothiazole (B105590) core exists in a tautomeric equilibrium with its 2-benzothiazolinone form. This equilibrium allows for derivatization at the nitrogen atom, which is typically achieved through reactions like N-alkylation or N-acylation on the more stable 2-benzothiazolinone tautomer.

General synthetic routes for N-substitution of the benzothiazole (B30560) ring have been established for analogous compounds. For instance, the reaction of 2-aminobenzothiazoles with various electrophiles such as acyl chlorides or sulfonyl chlorides provides N-functionalized derivatives. researchgate.netmdpi.com Another approach involves the reaction of ambident nucleophiles, like benzothiazole-2-thione, with electrophiles, which can lead to N-substituted products under specific conditions. rdd.edu.iq In the context of 4,5-difluoro-2-hydroxybenzothiazole, N-substitution would proceed on the 2-benzothiazolinone tautomer. This can be accomplished by first deprotonating the nitrogen with a suitable base, followed by reaction with an alkyl halide (for N-alkylation) or an acyl halide (for N-acylation) to yield the desired N-substituted derivative. These methods allow for the introduction of a wide array of functional groups at the nitrogen position, significantly altering the molecule's steric and electronic properties.

Table 1: General Strategies for N-Substitution of the Benzothiazolinone (B8138533) Ring

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N-Alkyl-4,5-difluorobenzothiazolin-2-one |

| N-Acylation | 1. Base (e.g., Pyridine (B92270), Et₃N) 2. Acyl Halide (RCOCl) | N-Acyl-4,5-difluorobenzothiazolin-2-one |

Synthesis of O-Functionalized Analogs (Ethers, Esters, Carbamates)

The hydroxyl group at the C2 position of the this compound tautomer is a prime site for functionalization, enabling the synthesis of various analogs, including ethers, esters, and carbamates.

Ethers: O-ether derivatives can be synthesized via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esters: Esterification of the hydroxyl group is readily achieved by reacting it with acylating agents. The use of acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acidic byproduct, yields the corresponding O-esters. mdpi.com

Carbamates: Carbamate (B1207046) analogs are synthesized by reacting the hydroxyl group with isocyanates or by using a two-step procedure involving an activating agent. nih.govmelscience.com For example, the alcohol can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which is then treated with an amine to furnish the desired carbamate. nih.gov This method is highly versatile, allowing for the introduction of a diverse range of substituents on the carbamate nitrogen.

Table 2: Synthetic Routes for O-Functionalized Analogs

| Derivative Type | General Reaction | Reagents |

|---|---|---|

| Ethers | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) |

| Esters | Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640), Base (e.g., Pyridine) |

Modifications at the Fluorinated Benzene (B151609) Ring (e.g., Additional Halogenation, Nitration, Sulfonation)

Further functionalization of the this compound scaffold can be achieved through electrophilic aromatic substitution on the benzene ring. The directing effects of the existing fluorine atoms and the fused thiazole (B1198619) ring system, which are generally deactivating, must be considered when planning these modifications.

Nitration: The introduction of a nitro group onto the aromatic ring is a common modification. For example, the nitration of related 2,4-difluorobenzoic acid derivatives has been successfully carried out using concentrated nitric acid, demonstrating the feasibility of this reaction on heavily substituted and deactivated rings. researchgate.net The position of nitration on the this compound ring would be influenced by the combined directing effects of the substituents.

Halogenation: Additional halogen atoms can be introduced onto the benzene ring using standard halogenating agents. For instance, chlorination of a 2,4-difluoro-bromobenzene derivative has been reported as a step in a multi-step synthesis, indicating that further halogenation of the fluorinated ring is possible. researchgate.net

Sulfonation: While specific examples on this scaffold are scarce, sulfonation using fuming sulfuric acid is a classic electrophilic aromatic substitution that could potentially be applied to introduce a sulfonic acid group onto the benzene ring, provided the conditions are carefully controlled to avoid decomposition.

Introduction of Diverse Side Chains and Pendant Groups

The introduction of diverse side chains and pendant groups is a powerful strategy to modulate the physicochemical and biological properties of the this compound scaffold. These modifications can be made at several positions on the core structure.

Side chains can be appended to the nitrogen atom of the benzothiazolinone tautomer or the oxygen atom of the 2-hydroxybenzothiazole tautomer, as detailed in sections 6.1 and 6.2. nih.gov This allows for the incorporation of a vast array of functionalities, including alkyl, aryl, and heterocyclic moieties through ether, ester, carbamate, or direct N-C linkages. For example, complex carbamate side chains have been successfully introduced onto related benzothiazole structures to develop enzyme inhibitors. nih.gov

Furthermore, the benzene ring can be functionalized and used as an anchor point for side chains. A functional group introduced via electrophilic substitution (as in section 6.3) can be further elaborated. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a variety of pendant groups. mdpi.com Similarly, styryl groups have been attached at the 2-position of the benzothiazole ring in other systems, showcasing another point of diversification. acs.org

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Core Structure

While direct examples starting from this compound are not prevalent, the synthesis of fused systems on related benzazole cores provides a conceptual framework. For instance, triazino-benzimidazole derivatives have been synthesized, demonstrating that a third ring can be annulated onto a benzazole system. researchgate.net

A plausible strategy for creating such fused systems would involve the introduction of two adjacent functional groups on the benzene ring of the this compound core that can participate in an intramolecular cyclization reaction. For example, nitration followed by reduction could yield an amino derivative. If this amino group is positioned ortho to the thiazole's nitrogen or sulfur atom, it could potentially be used in a subsequent reaction to form a new five- or six-membered ring. Another approach could involve the condensation of a functionalized benzothiazole with a bifunctional reagent to build the new heterocyclic ring.

Polymerization Potential of this compound Derivatives as Monomers

Derivatives of this compound are promising candidates for the development of high-performance polymers. Benzothiazole-containing polymers are known for their applications in various fields, including polymer chemistry and dyes. researchgate.netijper.org The inclusion of fluorine atoms in the polymer backbone is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, while also modifying electronic properties. acs.orgnih.gov

To be used as a monomer, the this compound structure must be appropriately functionalized with at least two reactive groups to enable polycondensation reactions. melscience.comgdckulgam.edu.in This could be achieved by, for example, introducing two carboxylic acid, amine, or hydroxyl groups onto the scaffold. One potential route could involve the derivatization of the existing hydroxyl group and the introduction of a second reactive group onto the benzene ring.

The synthesis of fluorinated benzothiadiazole-based conjugated polymers for organic solar cells highlights the value of fluorinated heterocyclic monomers. nih.govresearchgate.netnih.gov These polymers are typically synthesized via copolymerization of donor and acceptor units. nih.gov A bifunctionalized this compound derivative could serve as a novel monomer in such polycondensation reactions, leading to new fluorinated polymers with potentially superior thermal and electronic properties for advanced applications. clemson.eduresearchgate.net

Applications of 4,5 Difluoro 2 Hydroxybenzothiazole in Advanced Chemical and Materials Science

Utilization as a Synthetic Building Block in Organic Synthesis

The 4,5-Difluoro-2-hydroxybenzothiazole molecule is a versatile precursor in organic synthesis due to its multiple reactive sites. The thiazole (B1198619) motif is a privileged structure found in numerous biologically active natural products and pharmaceuticals. The true synthetic value of this compound lies in the strategic modifications that can be performed on its core structure. The hydroxyl group at the 2-position allows for O-alkylation or O-arylation reactions to introduce diverse functionalities. Furthermore, the difluorinated benzene (B151609) ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the attachment of additional molecular fragments.

The general class of fluorinated aromatic compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a powerful building block for creating libraries of complex heterocyclic structures. Similarly, this compound can serve as a foundational element for constructing more elaborate molecules. By leveraging the reactivity of its hydroxyl group and the electronic modifications induced by the fluorine atoms, chemists can design synthetic pathways to novel compounds for applications in medicinal chemistry and materials science. Thiazole and thiazoline (B8809763) rings are key components in many peptide-derived natural products, and having access to fluorinated building blocks like this one provides a route to creating fluorinated analogues with potentially enhanced properties.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Condition | Potential Product Class |

| O-Alkylation | Alkyl halide, Base | 2-Alkoxy-4,5-difluorobenzothiazoles |

| O-Acylation | Acyl chloride, Base | 2-Acyloxy-4,5-difluorobenzothiazoles |

| Electrophilic Aromatic Substitution | Nitrating/Halogenating agent | Substituted 4,5-difluorobenzothiazoles |

| Cross-Coupling Reactions | Boronic acids, Palladium catalyst | Aryl-substituted benzothiazoles |

Ligand Chemistry and Coordination Complexes with Metal Centers

The benzothiazole (B30560) framework is an effective coordinating agent for a wide range of metal ions. The this compound ligand is particularly interesting due to the electronic influence of its two fluorine atoms, which can modulate the properties of the resulting metal complexes. It typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the thiazole ring and the oxygen atom of the 2-hydroxyl group, forming a stable five-membered chelate ring.

Synthesis of Metal-Ligand Complexes with this compound

The synthesis of metal complexes with this ligand generally follows established coordination chemistry protocols. A common method involves reacting the deprotonated ligand (achieved by adding a base) with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to ensure complete complex formation, followed by cooling to induce crystallization of the product. The choice of metal salt (e.g., chlorides, nitrates, acetates) and the metal-to-ligand molar ratio can influence the final structure and stoichiometry of the coordination complex. For instance, reacting this compound with metal(II) salts like those of copper(II), nickel(II), or zinc(II) would be expected to yield complexes with a general formula of [M(L)2], where L represents the deprotonated ligand.

Characterization of Coordination Geometry and Electronic Properties in Complexes

FT-IR Spectroscopy: This technique confirms the coordination of the ligand to the metal by showing shifts in the vibrational frequencies of key functional groups, such as the C=N and C-O bonds, upon complexation.

UV-Visible Spectroscopy: This method reveals the electronic properties of the complexes. The spectra typically show bands corresponding to π-π* transitions within the ligand and lower-energy charge-transfer bands (ligand-to-metal or metal-to-ligand), which are characteristic of the coordination environment. The electron-withdrawing fluorine atoms are expected to influence these transitions significantly compared to non-fluorinated analogues.

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), 1H, 13C, and 19F NMR can elucidate the structure of the complex in solution.

The fluorine atoms are anticipated to increase the electron-accepting ability of the ligand, which in turn affects the stability and redox potential of the metal complexes.

Potential in Optoelectronic Materials Development

The development of novel organic materials for optoelectronic applications is a rapidly advancing field. Fluorination is a proven strategy for fine-tuning the electronic and photophysical properties of π-conjugated systems used in these devices. The this compound core is an attractive building block for such materials due to the strong electron-withdrawing nature of its fluorine atoms, which can lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

Design of Fluorescent and Phosphorescent Organic Dyes

The benzothiazole unit is a component of many fluorescent dyes. By incorporating the this compound moiety into larger molecular architectures, it is possible to design new organic fluorophores. The process of designing effective dyes often involves managing aggregation-caused quenching (ACQ), where fluorescence is lost in the solid state or at high concentrations. The design of fluorophores based on this building block could lead to materials with specific advantages:

Tuned Emission Color: The fluorine atoms can shift the emission wavelength, potentially leading to deep blue fluorescence, which is highly sought after.

Enhanced Quantum Yield: Fluorination can sometimes reduce non-radiative decay pathways, increasing the efficiency of light emission.

Improved Photostability: C-F bonds are stronger than C-H bonds, which can impart greater resistance to photochemical degradation.

The design principles for creating bright nanoparticles from organic dyes often focus on controlling intermolecular interactions to achieve high performance. The specific fluorine substitution pattern in this compound could be leveraged to direct molecular packing in the solid state, creating highly emissive materials.

Table 2: Predicted Effect of Fluorination on Photophysical Properties of a Benzothiazole-Based Dye

| Property | Parent Benzothiazole Dye | 4,5-Difluoro-Benzothiazole Dye | Rationale |

| Absorption Max (λabs) | Typical UV-Vis range | Blue-shifted | Fluorine's inductive effect lowers orbital energies. |

| Emission Max (λem) | Varies (e.g., Green) | Blue-shifted (e.g., Blue) | Larger HOMO-LUMO gap. |

| Fluorescence Quantum Yield | Moderate | Potentially Higher | Reduced non-radiative decay, enhanced rigidity. |

| Photostability | Good | Excellent | Increased C-F bond strength. |

Applications in Organic Light-Emitting Diodes (OLEDs) and Chemical Sensors

The tailored electronic properties of materials derived from this compound make them promising candidates for use in OLEDs and chemical sensors.

In OLEDs , materials with low HOMO levels are desirable for hole-transporting layers and hosts for phosphorescent emitters because they facilitate efficient charge injection and confinement. The electron-deficient nature of the difluorobenzothiazole core makes it an excellent building block for creating such materials. When integrated into a donor-acceptor polymer, this unit can act as a strong acceptor, leading to materials with narrow bandgaps suitable for various layers within an OLED stack.

For chemical sensors , the application often relies on changes in the fluorescence of a probe molecule upon interaction with a specific analyte. A dye containing the this compound unit could be designed so that its emission is either quenched or enhanced in the presence of certain ions or molecules. The hydroxyl group itself can act as a binding and signaling site, for example, in the detection of pH changes or specific metal ions, making it a multifunctional component in sensor design.

Role in Catalyst Design and Development

The 2-hydroxybenzothiazole (B105590) moiety is a known tautomer of 2-benzothiazolinone and can participate in various chemical transformations, including oxidation-reduction reactions. The introduction of two fluorine atoms at the 4 and 5 positions of the benzothiazole ring system significantly alters its electronic properties. These fluorine atoms act as strong electron-withdrawing groups, which can enhance the catalytic activity of the molecule in certain reactions.

Research into related benzothiazole structures suggests that they can act as ligands for transition metals, forming complexes that catalyze a variety of organic reactions. While specific studies on this compound as a standalone catalyst are not extensively documented, its structural features suggest potential applications. For instance, derivatives of 2-hydroxybenzothiazole have been investigated as catalysts in peptide synthesis, working in conjunction with coupling agents to facilitate the formation of amide bonds. The electron-withdrawing nature of the difluoro substitution could potentially enhance the efficiency of such catalytic systems.

Furthermore, the hydroxyl group at the 2-position can be deprotonated to form a nucleophilic oxygen, which can participate in catalytic cycles. The fluorinated benzene ring can influence the acidity of this hydroxyl group, thereby modulating its catalytic behavior. The potential for this compound to act as an organocatalyst or as a ligand in metal-catalyzed reactions remains an area of active research.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Role of this compound | Potential Advantages of Difluoro-Substitution |

| Peptide Synthesis | As an additive or co-catalyst with carbodiimides. | Enhanced leaving group ability, potentially leading to faster and more efficient peptide coupling. |

| Oxidation Catalysis | As a ligand for metal centers (e.g., iron, copper). | Increased stability of the catalyst complex and modulation of the metal's redox potential. |

| Polymerization | As a component of initiator or catalyst systems. | Control over polymer properties through electronic effects on the polymerization process. |

Structural Scaffolding in Agrochemical Research (Focus on Chemical Design and Synthesis)